3,7-Diiodo-1H-indazole is a halogenated derivative of indazole, a five-membered heterocyclic compound containing two nitrogen atoms. Indazoles are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The presence of iodine atoms in 3,7-Diiodo-1H-indazole enhances its reactivity and potential applications in various chemical reactions and biological systems.
3,7-Diiodo-1H-indazole falls under the classification of heterocycles, specifically as a member of the indazole family. It is categorized as a halogenated compound due to the presence of iodine atoms. This compound can also be classified based on its potential pharmacological properties, making it relevant in medicinal chemistry.
The synthesis of 3,7-Diiodo-1H-indazole typically involves the iodination of indazole or other substituted indazoles. Common methods include:
One notable synthesis method includes a two-step process where indazole is first synthesized from hydrazine and an appropriate carbonyl compound, followed by iodination using iodine monochloride or potassium iodide in an organic solvent .
3,7-Diiodo-1H-indazole participates in several chemical reactions due to the presence of reactive iodine atoms:
For example, reactions involving 3,7-Diiodo-1H-indazole can be carried out using Suzuki or Sonogashira coupling techniques to form more complex structures .
The mechanism of action for compounds like 3,7-Diiodo-1H-indazole often involves interaction with biological targets such as enzymes or receptors. The halogen substituents can enhance binding affinity through halogen bonding or by stabilizing certain conformations.
Studies have shown that halogenated indazoles may exhibit increased potency against specific cancer cell lines due to their ability to interfere with signaling pathways involved in cell proliferation and survival .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm structural integrity and purity during synthesis .
3,7-Diiodo-1H-indazole has several applications:
3,7-Diiodo-1H-indazole is a polyhalogenated heterocyclic compound characterized by its iodine atoms at the C3 and C7 positions of the indazole scaffold. As a derivative of indazole—a bicyclic system comprising a benzene ring fused to a pyrazole ring—this compound serves as a critical synthetic intermediate in medicinal chemistry and materials science. Its molecular structure (C₇H₄I₂N₂) combines aromatic stability with the electronic effects of iodine substituents, enabling diverse transformations such as cross-coupling reactions [2] [8]. The strategic placement of iodine atoms enhances its utility in constructing complex molecules, particularly kinase inhibitors and anticancer agents [6].
The indazole core exists in two primary tautomeric forms: 1H-indazole (dominant) and 2H-indazole. 3,7-Diiodo-1H-indazole adopts the thermodynamically stable 1H-tautomer, where the proton resides on N1 rather than N2. This preference arises from the lower energy state (2.3–3.6 kcal/mol) of the 1H-form, which preserves aromaticity across both rings [5] [7]. Theoretical studies confirm that 1H-indazoles exhibit greater π-electron delocalization and reduced steric strain compared to 2H-isomers [8].
Key Structural Features:
Table 1: Fundamental Properties of 3,7-Diiodo-1H-Indazole and Key Derivatives
Property | 3,7-Diiodo-1H-Indazole | 3,7-Diiodo-6-methoxy-4-methyl-1H-Indazole | 3,6-Diiodo-1H-Indazole |
---|---|---|---|
CAS No. | 1000342-61-9 | 1352397-42-2 | 319472-78-1 |
Molecular Formula | C₇H₄I₂N₂ | C₉H₈I₂N₂O | C₇H₄I₂N₂ |
Molecular Weight (g/mol) | 369.93 | 413.98 | 369.93 |
Melting Point | >210°C (dec.) | Not reported | >210°C (dec.) |
Density (g/cm³) | 2.656 (predicted) | 2.306 (calc.) | 2.656 (predicted) |
Notable Applications | Kinase inhibitor precursor | Custom synthesis intermediate | Axitinib impurity |
The synthesis of diiodinated indazoles has evolved from classical diazotization methods to modern transition metal-catalyzed strategies, driven by the demand for regioselective functionalization.
Early Approaches (Pre-2000):
Modern Advancements (2000–Present):
Table 2: Evolution of Synthetic Methods for 3,7-Diiodo-1H-Indazole
Era | Method | Key Reagents/Conditions | Yield | Regioselectivity Challenge |
---|---|---|---|---|
Pre-2000 | Diazotization-Iodination | NaNO₂/HCl, KI, 0–5°C | 20–30% | Low (5-/7-competition) |
2000s | Triflate Halogen Exchange | Pd(OAc)₂, dppf, I⁻, DMF, 80°C | 70–85% | High (7-I exclusive) |
2010s | Tandem Cyclization-Iodination | o-Alkynylaniline, I₂, CuI, NEt₃ | 75–80% | Moderate (3-/1- mixtures) |
2020s | Directed Ortho-Metalation | n-BuLi, I₂, −78°C to RT | 60–70% | High (3-I directed) |
Impact on Drug Discovery:
3,7-Diiodo-1H-indazole’s role expanded with the rise of kinase inhibitors. Its iodine atoms serve as ideal handles for Suzuki or Sonogashira couplings, enabling rapid assembly of libraries like Axitinib analogs. For instance, 3,6-diiodo-1H-indazole (a regioisomer) is a documented Axitinib impurity [6] , underscoring the pharmacological relevance of diiodinated indazoles.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: